molecular formula C8H12N4O5 B1675187 Levovirin CAS No. 206269-27-4

Levovirin

Katalognummer B1675187
CAS-Nummer: 206269-27-4
Molekulargewicht: 244.2 g/mol
InChI-Schlüssel: IWUCXVSUMQZMFG-RGDLXGNYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levovirin is a guanosine nucleoside analog and the L-enantiomer of ribavirin . It belongs to the class of organic compounds known as triazole ribonucleosides and ribonucleotides . These are nucleoside derivatives containing a ribose (or deoxyribose) moiety which is N-glycosylated to a triazole .


Molecular Structure Analysis

Levovirin has a molecular formula of C8H12N4O5 . The average mass is 244.205 Da and the monoisotopic mass is 244.080765 Da .


Physical And Chemical Properties Analysis

Levovirin has a density of 2.1±0.1 g/cm3, a boiling point of 639.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 51.1±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 117.1±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies and Method Development

A specific, sensitive, and accurate LC-MS/MS method was developed for measuring Levovirin in rat and monkey plasma, facilitating pharmacokinetic studies of Levovirin. This method involves protein precipitation with acetonitrile, separation on an Intersil Silica column, and quantification by a MS/MS system with positive electrospray ionization in the multiple reaction monitoring mode. The assay's precision and accuracy make it useful for studying the pharmacokinetic characteristics of Levovirin (Lin & Lau, 2002).

Prodrug Development and Absorption Enhancement

Research into Levovirin's prodrugs, particularly those targeting the di/tri-peptide carrier PepT1 to enhance oral bioavailability, has shown promising results. The transport and hydrolysis properties of these prodrugs were investigated using Caco-2 cell monolayers. Among the prodrugs, the Levovirin 5'-(L)-valine prodrug (R1518) exhibited significant increases in permeability and nearly complete conversion to Levovirin within 1 hour, suggesting its potential as an effective means of improving Levovirin's oral absorption (Li et al., 2006).

Absorption, Excretion, and Metabolic Stability

Studies on the absorption, pharmacokinetics, and excretion of Levovirin in animals have provided insights into its bioavailability and metabolic stability. In rats, dogs, and monkeys, Levovirin showed varying degrees of oral absorption and bioavailability, with minimal metabolism indicating negligible formation of metabolites. The excretion patterns in these animals further contribute to the understanding of Levovirin's pharmacokinetic profile (Lin et al., 2003).

Safety And Hazards

Levovirin is an investigational drug for the treatment of hepatitis C virus-mediated diseases . It has a similar immunomodulatory potency to ribavirin in vitro without accumulating in red blood cells or causing hemolytic anemia, a known side effect of ribavirin .

Zukünftige Richtungen

Levovirin was found more potent to inhibit Tick-borne encephalitis virus (TBEV) on the basis of robust binding affinity between protein-drug interactions . This finding may help to understand the nature of helicase and development of specific anti-TBEV therapies . Levovirin is the L-enantiomer of ribavirin and has a significantly more favorable safety profile than ribavirin . In a Phase I rising single-dose study in humans, Levovirin was well tolerated at doses up to 1200 mg .

Eigenschaften

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-RGDLXGNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174648
Record name Levovirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levovirin

CAS RN

206269-27-4
Record name Levovirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206269-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levovirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levovirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levovirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levovirin
Reactant of Route 2
Levovirin
Reactant of Route 3
Reactant of Route 3
Levovirin
Reactant of Route 4
Levovirin
Reactant of Route 5
Reactant of Route 5
Levovirin
Reactant of Route 6
Levovirin

Citations

For This Compound
328
Citations
J Watson - Current Opinion in Investigational Drugs (London …, 2002 - europepmc.org
Ribavirin, in combination with interferons, has proved clinically useful for the treatment of hepatitis C virus (HCV) infection despite uncertainty as to its true mechanism of action. Its …
Number of citations: 66 europepmc.org
Y Huang, S Ostrowitzki, G Hill… - The Journal of …, 2005 - Wiley Online Library
R1518 is a valine ester prodrug of levovirin as an investigational new drug for the treatment … After oral dosing, R1518 was rapidly and exclusively converted to levovirin. Levovirin …
Number of citations: 21 accp1.onlinelibrary.wiley.com
CC Lin, T Luu, D Lourenco, LT Yeh… - Journal of Antimicrobial …, 2003 - academic.oup.com
… The absorption, pharmacokinetics and excretion of levovirin were studied in Sprague–… [ 3 H]levovirin, and in Cynomolgus monkeys following iv and oral administration of [ 14 C]levovirin. …
Number of citations: 26 academic.oup.com
F Li, L Hong, CI Mau, R Chan, T Hendricks… - Journal of …, 2006 - Elsevier
The transport of 10 amino acid ester prodrugs of levovirin (LVV) was investigated in the human intestinal Caco-2 cell line in order to overcome the poor oral bioavailability of LVV, an …
Number of citations: 45 www.sciencedirect.com
SA de Keczer, MR Masjedizadeh… - Journal of Labelled …, 2006 - Wiley Online Library
… levovirin metabolically released from the pro-drug, levovirin valinate, compared to levovirin … 5 and M+7 23) differentiable forms of levovirin were synthesized. The M+7 isotopic form was …
C Fang, P Srivastava, C Lin - Journal of Applied Toxicology: An …, 2003 - Wiley Online Library
… , levovirin and viramidine. Rats were dosed orally with 120 mg kg−1 day−1 of ribavirin and viramidine and 2000 mg kg−1 day−1 of levovirin for 8 … Levovirin decreased the mRNA level of …
C Lin, JYN Lau - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
Levovirin is a guanosine nucleoside analogue and the l-enantiomer of ribavirin. Levovirin … To facilitate pharmacokinetic studies, a LC–MS/MS method for the analysis of levovirin in rat …
Number of citations: 15 www.sciencedirect.com
WP Hofmann, A Polta, E Herrmann, U Mihm… - Gastroenterology, 2007 - Elsevier
… There was no evidence of a cytopathic effect on the HCV replicon cells by adding levovirin, because the HCV RNA concentration did not decrease. We therefore suggest that levovirin …
Number of citations: 96 www.sciencedirect.com
V PRODRUG
Number of citations: 2
S Rossi, T Wright, CC Lin, JY Lau, N Edalatpour… - Hepatology, 2001
Number of citations: 22

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.